molecular formula C19H22O5 B10849173 Helenalinmethacrylate

Helenalinmethacrylate

Cat. No.: B10849173
M. Wt: 330.4 g/mol
InChI Key: USRAFFQOAADTTD-OJIWXCRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helenalinmethacrylate is a sesquiterpene lactone derived from the flowers of Arnica montana. It is a pseudoguaianolide, which is a type of sesquiterpene lactone. This compound is known for its potent biological activities, including anti-inflammatory and anti-neoplastic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Helenalinmethacrylate can be synthesized through the methacrylation of helenalin. The process involves the reaction of helenalin with methacrylic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound involves the extraction of helenalin from Arnica montana followed by its methacrylation. The extraction process includes solvent extraction, purification through column chromatography, and crystallization. The methacrylation step is similar to the laboratory synthesis but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions: Helenalinmethacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Helenalinmethacrylate has a wide range of applications in scientific research:

Mechanism of Action

Helenalinmethacrylate exerts its effects through multiple mechanisms:

    Molecular Targets: It targets enzymes such as 5-lipoxygenase and leukotriene C4 synthase, inhibiting their activity.

    Pathways Involved: The compound interacts with thiol groups in proteins, disrupting their function. .

Comparison with Similar Compounds

Helenalinmethacrylate is unique compared to other sesquiterpene lactones due to its methacrylate group, which enhances its reactivity and potential applications. Similar compounds include:

This compound stands out due to its enhanced reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

[(3aR,5R,5aR,8aR,9R,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10,12-13,15-16H,1,4,8H2,2-3,5H3/t10-,12+,13-,15-,16-,19+/m1/s1

InChI Key

USRAFFQOAADTTD-OJIWXCRVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Origin of Product

United States

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